molecular formula C25H18F3N2O2P B4303903 N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE

Cat. No.: B4303903
M. Wt: 466.4 g/mol
InChI Key: ABZBVOCCJRWUIA-UHFFFAOYSA-N
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Description

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenylamine with triphenylphosphine imide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other functionalized compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(trifluoromethyl)phenol
  • 2-nitro-4-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)phenol

Uniqueness

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is unique due to the presence of the triphenylphosphine imide moiety, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N2O2P/c26-25(27,28)19-16-17-23(24(18-19)30(31)32)29-33(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZBVOCCJRWUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE

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